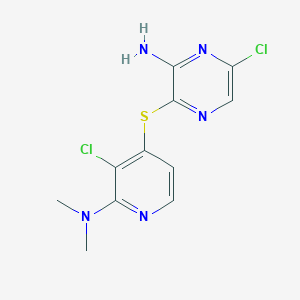
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is an aromatic compound with the molecular formula C7H2Br2F4S. This compound is characterized by the presence of bromine, fluorine, and trifluoromethylthio groups attached to a benzene ring. It is a derivative of benzene and is known for its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene typically involves the following steps:
Bromination: The introduction of bromine atoms into the benzene ring is achieved through electrophilic aromatic substitution reactions. Bromine (Br2) is used as the brominating agent, often in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Industrial Production Methods
Industrial production methods for this compound involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the availability of high-purity reagents. The process is designed to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino derivative, while oxidation can produce a sulfone derivative.
科学研究应用
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it valuable for studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound can be used to modify biomolecules, such as proteins or nucleic acids, to study their structure and function.
Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用机制
The mechanism of action of 1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the trifluoromethylthio group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
相似化合物的比较
Similar Compounds
1,2-Dibromo-4-fluoro-3-(trifluoromethylthio)benzene: Similar structure but different substitution pattern.
1,4-Dibromo-2,5-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups instead of one trifluoromethylthio group.
1,3-Dibromo-5-fluorobenzene: Lacks the trifluoromethylthio group.
Uniqueness
1,2-Dibromo-3-fluoro-4-(trifluoromethylthio)benzene is unique due to the presence of both bromine and fluorine atoms along with the trifluoromethylthio group. This combination of functional groups imparts distinct chemical reactivity and properties, making it valuable for various applications in research and industry.
属性
分子式 |
C7H2Br2F4S |
|---|---|
分子量 |
353.96 g/mol |
IUPAC 名称 |
1,2-dibromo-3-fluoro-4-(trifluoromethylsulfanyl)benzene |
InChI |
InChI=1S/C7H2Br2F4S/c8-3-1-2-4(6(10)5(3)9)14-7(11,12)13/h1-2H |
InChI 键 |
MAHSITJCEPSBPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C(=C1SC(F)(F)F)F)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-((7S,8AR)-7-hydroxy-1,3-dioxohexahydroimidazo[1,5-a]pyridin-2(3H)-yl)-2-(trifluoromethyl)benzonitrile](/img/structure/B14042138.png)


![(2',3'-Dimethyl-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B14042165.png)




![(Z)-2-((2-((3-(Dimethylamino)propyl)(propyl)amino)-1-phenylquinolin-4(1H)-ylidene)methyl)-3-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14042203.png)
![N-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine](/img/structure/B14042210.png)
![2-Amino-3-methyl-3H-imidazo[4,5-B]pyridine-6-carboxylic acid](/img/structure/B14042213.png)



